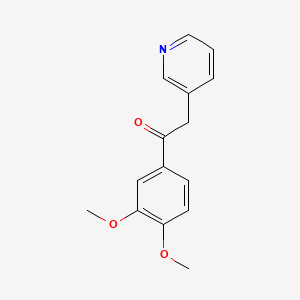![molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3](/img/structure/B14332406.png)
Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is an organic compound characterized by the presence of a naphthalene core substituted with butanoic acid groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.
Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.
Wirkmechanismus
The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Naphthalene-2,7-diylbis(oxy))diphthalonitrile
- 4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is unique due to its specific substitution pattern and the presence of butanoic acid groups
Eigenschaften
CAS-Nummer |
109217-64-3 |
|---|---|
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
MOWIKVHFTUBNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


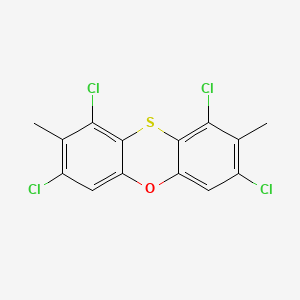

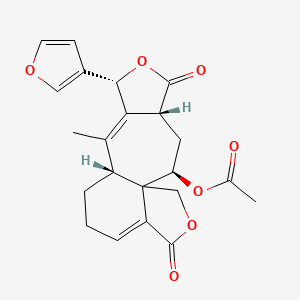
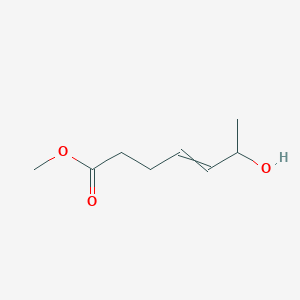
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
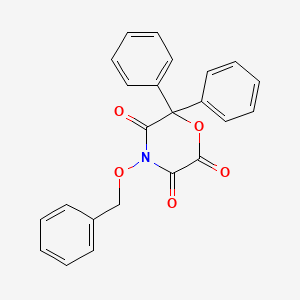

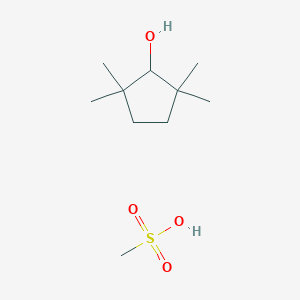

![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
